4-Ethoxy-2,5-dimethoxybenzaldehyde
CAS No.: 873984-11-3
Cat. No.: VC11684789
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873984-11-3 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 4-ethoxy-2,5-dimethoxybenzaldehyde |
Standard InChI | InChI=1S/C11H14O4/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 |
Standard InChI Key | SZUGOINZCGXCNM-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C(=C1)OC)C=O)OC |
Canonical SMILES | CCOC1=C(C=C(C(=C1)OC)C=O)OC |
Introduction
Chemical Identity and Structural Features
4-Ethoxy-2,5-dimethoxybenzaldehyde belongs to the benzaldehyde family, with the systematic IUPAC name 4-ethoxy-2,5-dimethoxybenzaldehyde. Its molecular formula is C₁₁H₁₄O₄, corresponding to a molecular weight of 210.226 g/mol . The compound features three substituents on the benzene ring: two methoxy groups at positions 2 and 5 and an ethoxy group at position 4 (Figure 1).
Molecular Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄O₄ | |
Molecular Weight | 210.226 g/mol | |
Exact Mass | 210.089 g/mol | |
Topological Polar Surface Area (PSA) | 44.76 Ų | |
LogP (Octanol-Water Partition Coefficient) | 1.915 |
The LogP value indicates moderate lipophilicity, suggesting potential permeability across biological membranes. The PSA reflects the compound’s capacity for hydrogen bonding, which influences solubility and reactivity .
Physical and Chemical Properties
4-Ethoxy-2,5-dimethoxybenzaldehyde’s properties are inferred from structural analogs and computational data:
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in organic solvents like chloroform, methanol, and dichloromethane . Its stability under ambient conditions is likely comparable to 2,5-dimethoxybenzaldehyde, which degrades slowly upon prolonged exposure to light or oxygen .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for 4-ethoxy-2,5-dimethoxybenzaldehyde are unavailable, its structure predicts the following:
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¹H NMR: Signals for three aromatic protons, two methoxy singlets (δ 3.80–3.90 ppm), and an ethoxy triplet (δ 1.40 ppm) and quartet (δ 4.00 ppm).
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IR: Stretching vibrations for aldehyde C=O (~1700 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
Applications and Uses
4-Ethoxy-2,5-dimethoxybenzaldehyde’s applications remain underexplored, but its structural similarity to psychoactive phenethylamines suggests potential in pharmaceutical research.
Pharmaceutical Intermediates
2,5-Dimethoxybenzaldehyde derivatives are precursors to psychoactive compounds like 2C-B and 2C-I . By analogy, 4-ethoxy-2,5-dimethoxybenzaldehyde could serve as a building block for novel phenethylamines with modified receptor binding profiles. For instance, introducing an ethoxy group may enhance metabolic stability or alter lipophilicity, impacting blood-brain barrier penetration.
Agrochemical Research
Substituted benzaldehydes are intermediates in synthesizing herbicides and fungicides. The ethoxy group’s electron-donating effects could modulate the reactivity of downstream products, such as Schiff bases or hydrazones, which exhibit pesticidal activity .
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